2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused bicyclic core with a pyrazole ring annulated to a pyrimidinone. Key structural features include:
- 3,4-Dimethylphenyl substituent at the 1-position of the pyrazolo ring, enhancing lipophilicity and steric bulk.
- Molecular formula: C${22}$H${20}$FN$5$O$2$ (calculated molecular weight: ~405.43 g/mol).
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-13-3-8-17(9-14(13)2)27-20-18(10-24-27)21(29)26(12-23-20)11-19(28)25-16-6-4-15(22)5-7-16/h3-10,12H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBKTHGYTAVORY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide is a novel organic molecule that features a complex pyrazolo[3,4-d]pyrimidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the treatment of various diseases.
Structural Characteristics
The unique structure of this compound includes:
- A pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse biological activities.
- Substituents such as 3,4-dimethylphenyl and 4-fluorophenyl , which may enhance its interaction with biological targets.
Biological Activities
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine backbone often exhibit a range of biological activities:
-
Anticancer Activity
- Pyrazolo[3,4-d]pyrimidines have shown promising results against various cancer cell lines. For instance, a related compound demonstrated selectivity towards leukemia with an IC50 value of 0.0034 μM against PI3Kδ, indicating potent anticancer properties .
- Mechanistic studies suggest that these compounds induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Anti-inflammatory Properties
- Antibacterial and Antifungal Activities
The mechanism by which 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide exerts its biological effects can be attributed to:
- Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors involved in cancer progression or inflammation.
- Cell Cycle Modulation : Evidence suggests that it may induce cell cycle arrest at the S phase, promoting apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrazolo compounds:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine structure exhibit significant anticancer properties. These compounds often inhibit key enzymes involved in cancer cell proliferation and survival:
- Mechanism of Action : The compound may act as an inhibitor of certain kinases involved in cancer signaling pathways, leading to reduced tumor growth and increased apoptosis in cancer cells.
- Case Studies : In vitro studies have shown that derivatives of this compound can selectively induce cell death in various cancer cell lines while sparing normal cells.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines or modulate pathways involved in inflammation.
- Research Findings : Animal models have demonstrated that the compound can reduce inflammation markers significantly compared to control groups.
Neuroprotective Properties
Emerging studies suggest that this compound may also possess neuroprotective effects:
- Potential Applications : It could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by protecting neuronal cells from oxidative stress.
- Experimental Evidence : Animal studies have indicated improvements in cognitive function and reduced neuronal loss when treated with this compound.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is essential for its development as a therapeutic agent:
- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics with potential for good bioavailability.
- Safety Profile : Toxicological assessments are ongoing to evaluate any adverse effects at therapeutic doses.
Synthetic Routes
The synthesis of 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide typically involves:
- Formation of Pyrazolo[3,4-d]pyrimidine Core :
- Reaction of 3,4-dimethylphenylhydrazine with appropriate carbonyl compounds.
- Acylation Step :
- Acylation with N-(4-fluorophenyl)acetamide under controlled conditions to yield the final product.
Interaction Studies
To elucidate the biological activity of this compound, interaction studies with various biological targets are essential. These include:
- Enzyme Inhibition Assays : To assess the inhibitory effects on specific kinases or enzymes.
- Cell Viability Tests : To determine cytotoxic effects on different cell lines.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related pyrazolo[3,4-d]pyrimidin derivatives:
Key Observations:
The methoxy group in may enhance solubility via polar interactions, whereas methylthio in introduces metabolic liability .
Thermal Stability: Higher melting points (e.g., 302–304°C in ) correlate with rigid chromenone moieties, whereas lower MPs (e.g., 102–105°C in ) reflect flexible side chains or less crystalline structures.
Structure-Activity Relationship (SAR) Trends
Pyrazolo Ring Substituents: Electron-donating groups (e.g., dimethylamino in ) may enhance binding to kinase ATP pockets. Bulky substituents (e.g., 3,4-dimethylphenyl in the target compound) could improve selectivity by occupying hydrophobic subpockets.
Acetamide Modifications :
- Fluorine at the 4-position (target compound) vs. 3-methoxy in alters electronic properties: Fluorine’s electron-withdrawing effect may strengthen hydrogen bonding with target proteins.
Chromenone vs.
Q & A
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis involves constructing the pyrazolo[3,4-d]pyrimidine core followed by introducing substituents. Key steps include:
- Cyclization of precursors (e.g., pyrazole derivatives and chlorophenyl intermediates) using bases like triethylamine .
- Coupling reactions for acetamide formation, often requiring anhydrous solvents (e.g., DMF or THF) and controlled temperatures (60–80°C) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Optimization focuses on solvent polarity (e.g., acetonitrile for better solubility) and catalyst selection (e.g., Pd for cross-coupling efficiency) .
Q. How can structural characterization be reliably performed?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methylphenyl and fluorophenyl groups) and tautomeric forms of the pyrazolo[3,4-d]pyrimidine core .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₂₁H₁₈FN₅O₂, MW 391.4) and fragmentation patterns .
- X-ray Crystallography : Resolves stereoelectronic effects of substituents (e.g., 3,4-dimethylphenyl’s steric bulk) .
Advanced Research Questions
Q. How do substituents influence the compound’s biological activity, and how can structure-activity relationships (SAR) be systematically explored?
Methodological Answer:
- Substituent Effects :
- SAR Strategies :
Q. What experimental approaches resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control compounds to minimize variability .
- Mechanistic Profiling : Compare off-target effects via kinome-wide screening (e.g., Eurofins KinaseProfiler) .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259381) with in-house results to identify outliers .
Q. How can pharmacokinetic challenges (e.g., solubility, bioavailability) be addressed during preclinical development?
Methodological Answer:
- Salt Formation : Co-crystallize with succinic acid to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxy) at the acetamide moiety .
- In Vitro Models : Use Caco-2 monolayers to predict intestinal absorption and CYP3A4 assays for metabolic stability .
Critical Analysis of Contradictory Evidence
- Discrepancies in Anticancer Potency : Studies report varying IC₅₀ values (e.g., 42 nM vs. 120 nM for CDK2). This may arise from differences in assay conditions (e.g., ATP concentration) or cell line genetic backgrounds .
- Metabolic Stability : PubChem data (AID 1259381) indicates moderate CYP3A4 resistance, while in-house assays show rapid clearance. This suggests batch-specific impurities or formulation issues .
Future Research Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
